Cyclopyrronium Bromide

Beschreibung

Historical Context and Initial Research Trajectories of Anticholinergic Agents

The exploration of anticholinergic agents has its roots in the use of botanical preparations from the Solanaceae family, such as deadly nightshade, for centuries. nih.gov The isolation of the active alkaloids, atropine (B194438) and scopolamine, in the 19th century marked a pivotal moment, allowing for more controlled scientific investigation. medlink.com Early research focused on the ability of these compounds to block the effects of the parasympathetic nervous system, leading to their use in a variety of conditions. verywellmind.comnih.gov

Initial therapeutic applications were broad, ranging from treatments for respiratory ailments by inhaling the smoke of burned atropine-containing plants to their introduction in the late 19th century for managing Parkinson's disease. medlink.comverywellmind.com The discovery of acetylcholine (B1216132) as the first neurotransmitter further solidified the understanding of how these drugs worked by competitively inhibiting its action at muscarinic receptors. nih.govwikipedia.org This foundational knowledge paved the way for the synthesis of new anticholinergic compounds with more specific properties.

Classification and Therapeutic Relevance of Quaternary Ammonium (B1175870) Anticholinergics in Research

Anticholinergic agents are broadly categorized into tertiary amines and quaternary ammonium compounds. scielo.br Cyclopyrronium (B10858503) bromide falls into the latter category. A key distinguishing feature of quaternary ammonium anticholinergics is their molecular structure, which includes a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com

This positive charge makes them less lipid-soluble, which in turn limits their ability to cross the blood-brain barrier. gpnotebook.comtmda.go.tz This characteristic is of significant therapeutic relevance in research as it reduces the central nervous system side effects often associated with tertiary amine anticholinergics like atropine. gpnotebook.com Consequently, research into quaternary ammonium compounds has been driven by the goal of achieving more targeted peripheral effects. This class of drugs, which includes well-known agents like ipratropium (B1672105) bromide and glycopyrronium (B1196793) bromide, is primarily investigated for its effects on smooth muscle, exocrine glands, and the heart. nih.govgpnotebook.commedicines.org.uk Their application in research often revolves around conditions affecting the respiratory and gastrointestinal systems. nih.govdrugpatentwatch.com

Contemporary Research Landscape and Unexplored Avenues for Cyclopyrronium Bromide

The contemporary research landscape for quaternary ammonium anticholinergics continues to expand, with a focus on developing long-acting agents and exploring new therapeutic areas. nih.govnih.gov While compounds like glycopyrronium bromide are well-established, this compound represents a more niche area of investigation. ncats.iowikipedia.org

Initial ex vivo studies demonstrated that this compound was effective in inhibiting gastrointestinal motility in isolated guinea pig ileum. ncats.io This finding aligns with the general mechanism of action for this class of drugs. However, the full extent of its pharmacological profile and potential therapeutic applications remains largely unexplored.

Future research could focus on a more detailed characterization of its receptor binding affinity and selectivity for different muscarinic receptor subtypes (M1, M2, M3). Comparative studies with other quaternary ammonium compounds would also be valuable to delineate its specific properties. Given the interest in this class for respiratory and gastrointestinal disorders, further investigation into the effects of this compound in these areas could reveal new potential applications. nih.govdrugpatentwatch.com Additionally, the unique structure of this compound may present opportunities for novel drug delivery systems or formulations, an area of active research for other quaternary ammonium compounds. nih.gov

| Research Area | Key Findings/Observations | Potential Future Direction |

| Gastrointestinal Motility | Effective in inhibiting motility in isolated guinea pig ileum. ncats.io | In vivo studies to confirm effects and explore potential for treating gastrointestinal hypermotility disorders. |

| Receptor Selectivity | General anticholinergic activity established. ncats.io | Detailed binding assays to determine affinity for M1, M2, and M3 muscarinic receptor subtypes. |

| Comparative Pharmacology | Limited comparative data available. | Head-to-head studies against other quaternary ammonium anticholinergics to identify unique properties. |

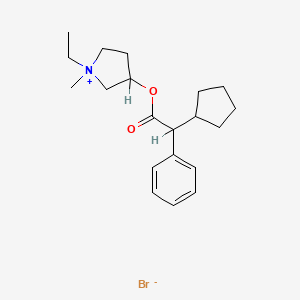

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

15599-22-1 |

|---|---|

Molekularformel |

C20H30BrNO2 |

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate;bromide |

InChI |

InChI=1S/C20H30NO2.BrH/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16;/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

HZVNJIOPUIMLRO-UHFFFAOYSA-M |

SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-] |

Kanonische SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cyclopyrronium bromide; Cyclopyrronii bromidum |

Herkunft des Produkts |

United States |

Synthetic Routes and Chemical Modification Strategies for Cyclopyrronium Bromide Analogues

Established Synthetic Pathways for Cyclopyrronium (B10858503) Bromide and Related Structures

The synthesis of cyclopyrronium bromide and its analogues, such as glycopyrronium (B1196793) bromide, typically involves the quaternization of a tertiary amine with an appropriate alkyl halide. googleapis.comgoogle.com The core structure often features a pyrrolidine (B122466) ring. yaozh.comgoogle.com

A general synthetic approach involves the reaction of a precursor tertiary amine, such as 1-methyl-3-hydroxypyrrolidine, with an α-cyclopentylphenylacetyl halide. The final step is the quaternization of the resulting ester with an ethyl halide to yield this compound. yaozh.com

A related synthesis for a similar compound, propiverinium alkyl halide, has also been documented, highlighting the general applicability of this synthetic strategy for this class of compounds. googleapis.com

Novel Methodologies in Bromide Synthesis and Derivatization Relevant to this compound

Recent advancements in synthetic chemistry offer new avenues for the synthesis and derivatization of bromide-containing compounds like this compound. While direct novel syntheses for this compound are not extensively reported, methodologies for the synthesis of key intermediates and for derivatization are relevant.

One novel method for synthesizing cyclopropyl (B3062369) bromide, a component that can be incorporated into analogues, starts from cyclopropyl formic acid. google.com This two-step process involves the reaction of cyclopropyl formic acid with carbonyldiimidazole to form cyclopropionyl imidazole, followed by a free radical deacidification and bromination reaction with trichlorobromomethane to yield cyclopropyl bromide with high purity. google.com This method avoids the use of highly toxic mercury oxide, which was a component of older synthetic routes. google.com

Derivatization techniques are essential for modifying the physicochemical properties of molecules for analytical purposes or to enhance biological activity. Reagents like pentafluorobenzyl bromide (PFB-Br) are used to derivatize compounds with carboxylic acid, alcohol, and thiol groups. libretexts.orgrsc.org This could be applied to modify precursors or analogues of this compound that contain these functional groups. Another derivatizing agent, p-bromophenacyl bromide (BPB), is effective for carboxylic acids, producing derivatives with strong UV absorbance, which is useful for detection in liquid chromatography. libretexts.org Dimethylaminophenacyl bromide (DmPABr) is another reagent that can simultaneously label carboxylic acids, thiols, and amines, expanding the range of metabolites that can be analyzed in a single run. nih.gov

These modern derivatization methods can be instrumental in preparing this compound analogues for detailed analytical studies and for creating libraries for SAR investigations.

Design Principles for Chemical Libraries and Analogues in Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.org The design of chemical libraries of analogues is a key strategy in these studies.

Key Principles in Designing Chemical Libraries:

Scaffold Selection: The process often begins with selecting a core molecular scaffold, which for this compound analogues would be the pyrrolidinium (B1226570) ring. nih.gov

Substituent Variation: Recognition elements or side chains are then systematically varied to explore the chemical space around the scaffold. nih.gov

Diversity-Oriented Synthesis (DOS): This approach aims to create a wide range of structurally diverse compounds to broadly sample potential interactions with biological targets. openaccessjournals.com

Focused Libraries: These are designed to target specific biological entities or pathways by making targeted modifications to existing compounds or scaffolds to improve properties like potency and selectivity. nih.govopenaccessjournals.com

Computational Tools: Molecular modeling and quantitative structure-activity relationship (QSAR) studies are used to predict the biological activity of designed compounds and to understand the interactions between the drug and its receptor at a molecular level. chemisgroup.usresearchcommons.org

For this compound analogues, SAR studies would involve modifying various parts of the molecule, such as the substituents on the pyrrolidinium nitrogen, the ester group, and the cyclopentyl and phenyl rings, to investigate their impact on activity. google.comnih.gov The insights gained from these studies can guide the design of new analogues with improved therapeutic profiles. gardp.org

Advanced Analytical Methodologies for Characterization and Quantification of Cyclopyrronium Bromide in Research

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatography is a cornerstone for the analysis of Cyclopyrronium (B10858503) Bromide, enabling its separation from impurities and quantification. gsconlinepress.com High-Performance Liquid Chromatography (HPLC) is the most prominent technique due to its high resolving power and sensitivity. researchgate.net

A specific ion-pair HPLC method has been developed for the determination of Glycopyrronium (B1196793) Bromide (a term often used for Cyclopyrronium Bromide) and its related impurities. researchgate.net This method is suitable for in-process control and as a stability-indicating assay. researchgate.net Optimal separation is achieved using a base-deactivated Nucleosil column at 40°C. The mobile phase consists of a phosphate (B84403) buffer (pH 2.30) with sodium-1-decanesulfonate (0.01 M) and methanol (B129727) in a 35:65 (v/v) ratio, delivered isocratically at a flow rate of 1 ml/min. researchgate.net The use of an ion-pairing agent like sodium-1-decanesulfonate is crucial for retaining the permanently charged quaternary ammonium (B1175870) cation of this compound on a reversed-phase column.

The validation of such HPLC methods is performed according to international guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. researchgate.net This ensures the method is "fit for purpose" for its intended application, whether for purity assessment of a bulk substance or quantification in a formulated product. aesan.gob.esekb.eg

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Ion-Pair Reversed-Phase HPLC | researchgate.net |

| Stationary Phase | Base deactivated Nucleosil C18 | researchgate.net |

| Mobile Phase | Phosphate buffer (pH 2.30) with 0.01 M sodium-1-decanesulfonate / Methanol (35/65; v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min (isocratic) | researchgate.net |

| Column Temperature | 40°C | researchgate.net |

| Detection | UV Spectrophotometry | researchgate.net |

Spectroscopic Methods for Structural Elucidation and Impurity Profiling

Spectroscopic techniques are powerful tools for confirming the molecular structure of this compound and identifying potential impurities or degradation products. jchps.comroutledge.com These methods work in concert with chromatography to provide a comprehensive analytical profile.

Mass Spectrometry (MS) is frequently coupled with liquid chromatography (LC-MS) to provide mass information for the compounds separated by the HPLC column. researchgate.net For this compound, electrospray ionization (ESI) is a suitable technique, as it is effective for ionizing polar and charged molecules. knauer.net In research, high-resolution mass spectrometry (HRMS) can provide exact mass measurements, which helps in confirming the elemental composition of the parent molecule and its impurities. swayam2.ac.in Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, yielding a characteristic pattern of fragment ions that serves as a structural fingerprint, enhancing the certainty of identification. knauer.netswayam2.ac.in A key impurity, 3-hydroxy-1,1-dimethylpyrrolidinium bromide, which can be a biotransformation product, can be identified and distinguished from the active compound using these methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. libretexts.org ¹H NMR and ¹³C NMR spectra reveal the chemical environment of hydrogen and carbon atoms, respectively. bhu.ac.in The chemical shifts, signal splitting patterns (spin-spin coupling), and integration of the signals in an NMR spectrum allow for the unambiguous confirmation of the this compound structure. libretexts.orgdocbrown.info For instance, the signals corresponding to the cyclopentyl, phenyl, and pyrrolidinium (B1226570) ring protons and carbons can be assigned to confirm the molecule's identity. researchgate.net NMR is also invaluable for characterizing impurities, especially isomeric ones that may not be distinguishable by MS alone. researchgate.net

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Application for this compound | Key Information Obtained | Source |

|---|---|---|---|

| LC-MS/MS | Identification and quantification of parent compound and impurities | Molecular weight, elemental composition (with HRMS), structural fragments | researchgate.netresearchgate.netswayam2.ac.in |

| ¹H NMR | Structural confirmation, identification of proton environments | Chemical shifts, spin-spin coupling, integration for hydrogen atoms | libretexts.orgresearchgate.net |

| ¹³C NMR | Confirmation of carbon skeleton | Chemical shifts for each unique carbon atom in the molecule | bhu.ac.in |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic vibrational frequencies (e.g., C=O of the ester, C-O bonds) | swayam2.ac.in |

Development and Validation of Bioanalytical Methods for Research Matrices

For pharmacokinetic or metabolic studies in research, it is essential to have reliable bioanalytical methods to quantify this compound in complex biological matrices like plasma, serum, or tissue homogenates. cuni.cz The development and validation of these methods are critical to ensure the reliability of the analytical results. europa.eu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. cuni.cznih.gov Method development involves several key steps: cuni.cz

Sample Preparation: The goal is to extract this compound from the biological matrix and remove interfering endogenous components like proteins and phospholipids. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Chromatographic Separation: A robust chromatographic method, often using UHPLC for faster analysis, is developed to separate the analyte from matrix components that could cause ion suppression or enhancement in the mass spectrometer. cuni.cznih.gov

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. knauer.net This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion, creating a highly selective transition that minimizes background noise. rsc.org

Use of Internal Standards (IS): A stable isotopically labeled (SIL) version of this compound is the ideal internal standard. cuni.cz The SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization, effectively correcting for variability and matrix effects. nih.gov

Full method validation is conducted according to regulatory guidelines (e.g., FDA or EMA) and assesses several key parameters to prove the method is reliable and reproducible. europa.eueuropa.eu

Table 3: Key Validation Parameters for a Bioanalytical Method

| Validation Parameter | Description | Acceptance Criteria Example | Source |

|---|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte from endogenous matrix components. | Response of interfering components should be <20% of the LLOQ for the analyte and <5% for the IS. | europa.eu |

| Accuracy | Closeness of mean test results to the true concentration. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). | europa.eu |

| Precision | Closeness of agreement among a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). | europa.eu |

| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99 is typically desired. | ekb.eg |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. | europa.eu |

| Matrix Effect | The direct or indirect alteration of analyte response due to co-eluting components. | The IS-normalized matrix factor should have a CV ≤ 15%. | nih.gov |

| Stability | Chemical stability of the analyte in the biological matrix under specific storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. | europa.eu |

Molecular and Cellular Pharmacology of Cyclopyrronium Bromide

Elucidation of Pharmacological Mechanism of Action

The primary pharmacological effect of Cyclopyrronium (B10858503) Bromide is achieved through its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). ncats.io Its mechanism is characterized by the competitive blockade of these receptors, which prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating a cellular response.

Cyclopyrronium Bromide functions as a receptor antagonist. guidetopharmacology.org Specifically, it is a competitive antagonist at muscarinic acetylcholine receptors. ncats.io This means it binds to the same site as acetylcholine but does not activate the receptor, thereby inhibiting ACh-mediated signal transduction. guidetopharmacology.org This antagonistic action is the foundation of its classification as an anticholinergic agent. ncats.io Studies on structurally similar compounds, such as Glycopyrronium (B1196793) Bromide, have demonstrated potent, competitive antagonism across various muscarinic receptor subtypes (M1, M2, and M3). nih.govnih.gov For instance, Glycopyrronium Bromide effectively blocks the contractile responses induced by muscarinic agonists in tissues like the guinea pig ileum and rabbit iris sphincter. nih.gov This type of antagonistic activity is expected to be the core mechanism for this compound as well, given its structural classification. google.comwho.int Unlike an agonist, which activates a receptor to elicit a biological response, or an inverse agonist, which reduces a receptor's basal activity, a pure antagonist like this compound is pharmacologically inert in the absence of an agonist but effectively blocks its action. guidetopharmacology.orgwikipedia.org

As a muscarinic receptor antagonist, this compound modulates the downstream signaling pathways typically activated by acetylcholine. Muscarinic receptors are G protein-coupled receptors (GPCRs) that link to various intracellular effector systems. nih.gov The specific pathway affected depends on the receptor subtype being blocked.

M1, M3, and M5 Receptor Blockade: These receptors primarily couple through Gq/11 proteins to activate phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking these receptors, this compound would inhibit the PLC/IP3/DAG pathway, preventing the associated rise in intracellular calcium and PKC activation.

M2 and M4 Receptor Blockade: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Gi/o activation also modulates ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels. Antagonism of M2 and M4 receptors by this compound would therefore prevent the ACh-induced decrease in cAMP and block the modulation of associated ion channels. nih.gov

Receptor Binding Kinetics and Equilibrium Studies

The interaction of this compound with its target receptors is quantified through binding kinetics and equilibrium studies. These analyses determine the drug's affinity, selectivity, and the rates at which it binds and unbinds from the receptor.

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor targets. nih.gov In these assays, a radiolabeled ligand with known high affinity for the receptor is used to measure the displacement by the unlabeled test compound (e.g., this compound). The results are used to calculate the inhibition constant (Ki) or dissociation constant (Kd), which are inverse measures of binding affinity—a lower value indicates higher affinity. giffordbioscience.com

While specific binding data for this compound is not extensively published, data for the closely related compound Glycopyrronium Bromide provides insight into the expected profile. Glycopyrronium Bromide has been shown to have high affinity for human muscarinic receptors, with little selectivity between the M1, M2, and M3 subtypes, although a slightly higher affinity for M3 receptors has been observed. nih.gov

Table 1: Muscarinic Receptor Binding Affinities (pKi) for Glycopyrronium Bromide This table presents data for Glycopyrronium Bromide, a structurally similar muscarinic antagonist, to illustrate a typical affinity profile.

| Receptor Subtype | Tissue/Cell Source | Radioligand Used | pKi Value |

| M1 | Rat Cerebral Cortex | [³H]-Telenzepine | 8.96 |

| M2 | Rat Heart | [³H]-AF-DX 384 | 8.89 |

| M3 | Human Airway Smooth Muscle | [³H]-NMS | 9.40 |

Data sourced from pharmacological characterization studies of Glycopyrronium Bromide. nih.gov The pKi is the negative logarithm of the Ki value; a higher pKi indicates higher binding affinity.

Binding kinetics involves the measurement of the association rate constant (kon or ka) and the dissociation rate constant (koff or kd). sartorius.com The kon describes the rate at which the drug-receptor complex forms, while the koff describes the rate at which it breaks apart. sartorius.comexcelleratebio.com These parameters are critical as they determine the drug's residence time (1/koff) at the receptor, which can be more predictive of the duration of action than affinity alone. excelleratebio.comuniversiteitleiden.nl

Kinetic studies on Glycopyrronium Bromide have demonstrated a slow rate of dissociation from human airway smooth muscle muscarinic receptors compared to other antagonists like ipratropium (B1672105) bromide. nih.gov In wash-out experiments designed to induce dissociation, Glycopyrronium Bromide provided significantly more protection against the binding of a radioligand over time, indicating it remained bound to the receptor for longer. nih.gov This slow dissociation profile (low koff) is suggested to be the underlying mechanism for its long duration of action. nih.gov Given the structural similarities, this compound is also hypothesized to exhibit slow binding kinetics.

Table 2: Kinetic Parameters and Their Significance

| Parameter | Symbol | Description | Significance |

| Association Rate Constant | kon (ka) | The rate at which a ligand binds to its receptor to form a complex. giffordbioscience.com | A faster "on-rate" contributes to a quicker onset of action. |

| Dissociation Rate Constant | koff (kd) | The rate at which the ligand-receptor complex dissociates. giffordbioscience.com | A slower "off-rate" leads to a longer receptor residence time and a prolonged duration of pharmacological effect. excelleratebio.com |

| Equilibrium Dissociation Constant | Kd | The ratio of koff/kon at equilibrium; represents the concentration of ligand at which 50% of receptors are occupied. excelleratebio.com | A primary measure of binding affinity; a lower Kd indicates higher affinity. |

Identification and Characterization of Specific Molecular Targets

The specific molecular targets for this compound are the subtypes of the muscarinic acetylcholine receptor. ncats.iogoogle.com These G protein-coupled receptors are expressed in various tissues throughout the body and are crucial for mediating the parasympathetic nervous system's effects. The family of muscarinic receptors consists of five distinct subtypes, M1 through M5, each with a unique tissue distribution and role in physiological regulation.

M1 Receptors: Found predominantly in the central nervous system (CNS) and on autonomic ganglia.

M2 Receptors: Primarily located in the heart, where they mediate a decrease in heart rate, and on presynaptic nerve terminals.

M3 Receptors: Widely expressed on exocrine glands and smooth muscle, mediating secretion and contraction.

M4 and M5 Receptors: Mostly found in the CNS, with roles in complex neural processes.

As a peripherally acting anticholinergic, the clinically relevant targets for this compound are primarily the M1, M2, and M3 receptors located outside the central nervous system. google.com Its quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier, concentrating its action in the periphery. google.comwikipedia.org The antagonistic effect on M3 receptors in the gastrointestinal tract, for example, leads to the inhibition of smooth muscle motility. ncats.io

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

The pharmacological profile of this compound, a quaternary ammonium muscarinic receptor antagonist, is intricately linked to its molecular structure. Structure-activity relationship (SAR) studies, which explore how chemical modifications of a compound affect its biological activity, have been crucial in elucidating the key structural features required for high-affinity binding to muscarinic receptors and for modulating receptor subtype selectivity. These investigations have primarily focused on variations in substituents on the acyl and pyrrolidinium (B1226570) moieties, as well as the profound impact of stereochemistry.

Influence of Substituent Variations on Ligand-Receptor Interactions

The core structure of this compound features a cyclopentylmandelic acid esterified with a substituted N-methylpyrrolidinol. Variations in the substituents at the quaternary nitrogen of the pyrrolidinium ring and modifications of the acyl group have been shown to significantly influence the antagonist potency and selectivity at muscarinic receptor subtypes (M1-M5).

Research into "soft" analogues of glycopyrrolate (B1671915) (this compound) has provided valuable insights into the role of the N-substituent. These soft drugs are designed to be active locally but are rapidly metabolized to inactive forms, thereby reducing systemic side effects. In a series of N-substituted soft anticholinergics based on glycopyrrolate, the nature of the alkoxycarbonylmethyl group attached to the pyrrolidinium nitrogen was varied. For instance, compounds where the N-substituent was a methoxycarbonylmethyl (SGM) or an ethoxycarbonylmethyl (SGE) group were synthesized and evaluated. ingentaconnect.comresearchgate.net These modifications at the nitrogen atom, which is a chiral center in these analogues, were found to influence the binding affinity for muscarinic receptors. ingentaconnect.comresearchgate.net

Studies on related muscarinic antagonists, such as analogues of 3-quinuclidinyl benzilate, have also shed light on the importance of the acyl moiety. Replacing one of the phenyl rings with a heterocyclic ring like a furyl or thienyl group did not significantly alter the affinity for the muscarinic receptor compared to a brominated benzilate analogue. This suggests a degree of tolerance for structural diversity in this part of the molecule.

The affinity of glycopyrronium bromide itself for different muscarinic receptor subtypes has been characterized. It exhibits a high affinity for M1 and M3 receptors, with a lower affinity for the M2 subtype. nih.gov This differential binding profile is attributed to the specific interactions between the ligand and the amino acid residues within the binding pockets of the respective receptor subtypes. For example, glycopyrronium bromide is about 10-fold more potent at blocking M3 receptors than M2 receptors. nih.gov This selectivity is clinically relevant as the M3 receptors are primarily responsible for smooth muscle contraction in the bronchi, while M2 receptors are involved in cardiac regulation. The lower affinity for M2 receptors may contribute to a reduced incidence of tachycardia. nih.gov

The following table summarizes the binding affinities of glycopyrronium bromide for different muscarinic receptor subtypes.

| Receptor Subtype | Apparent -log KB |

| M1 (presumed, rabbit vas deferens) | > 11 |

| M2 (rat atria) | 9.09 |

| M3 (guinea pig ileum) | 10.31 |

| Atypical (rabbit iris sphincter) | 10.13 |

Table 1: Affinity of Glycopyrronium Bromide for Muscarinic Receptor Subtypes. Data sourced from nih.gov.

Stereochemical Considerations in Pharmacological Activity

This compound possesses two chiral centers: one at the α-carbon of the cyclopentylmandelic acid moiety (C2) and the other at the C3 position of the pyrrolidinium ring (C3'). Consequently, it can exist as four stereoisomers: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R). The commercially available drug is a racemic mixture of the (R,S) and (S,R) diastereomers. Stereospecificity is a well-established phenomenon at muscarinic receptors, and the different stereoisomers of this compound and its analogues exhibit markedly different pharmacological potencies. ingentaconnect.comnih.gov

Studies on soft analogues of glycopyrrolate, which have a third chiral center at the quaternary nitrogen, have demonstrated that the configuration at the C2 position is a critical determinant of anticholinergic activity. ingentaconnect.comresearchgate.net Invariably, the 2R isomers are significantly more active than their corresponding 2S counterparts. researchgate.netresearchgate.net For instance, in a series of soft glycopyrrolate analogues, the 2R isomers were found to be 27 to 447 times more active than the 2S isomers in receptor binding assays. researchgate.net

Furthermore, for the fully resolved eight isomers of the SGa metabolite, the isomers with the 1'S configuration at the chiral nitrogen were consistently more active than the corresponding 1'R isomers by a factor of 1.8 to 22.4. researchgate.net These findings underscore the high degree of stereospecificity of the muscarinic receptor binding pocket.

The following table presents the receptor binding affinities (pKi values) for different stereoisomers of a soft glycopyrrolate analogue (SGM) at human muscarinic M3 receptors.

| Isomer | pKi at hM3 Receptor |

| 2R, 3'R-SGM | 8.9 |

| 2R, 3'S-SGM | 9.5 |

| 2S, 3'R-SGM | 6.2 |

| 2S, 3'S-SGM | 6.8 |

Table 2: Receptor Binding Affinities of SGM Stereoisomers at the Human M3 Muscarinic Receptor. Data adapted from studies on soft glycopyrrolate analogues. researchgate.net

The collective evidence from SAR and stereochemical studies highlights that the potent anticholinergic activity of this compound is highly dependent on specific structural features and the precise three-dimensional arrangement of its constituent atoms. The 2R configuration is paramount for high affinity, and the substituents on the pyrrolidinium nitrogen can be modified to alter the pharmacokinetic profile, leading to the development of safer, locally acting anticholinergic agents.

In Vitro Pharmacodynamic and Mechanistic Investigations of Cyclopyrronium Bromide

Isolated Organ and Tissue Bath Studies on Physiological Responses

Isolated organ and tissue bath studies are fundamental in pharmacology for observing the physiological or pathological response of a tissue to a substance in a controlled environment. bioline.org.br For cyclopyrronium (B10858503) bromide, these studies have been crucial in characterizing its anticholinergic and smooth muscle relaxant properties.

Smooth Muscle Contractility and Relaxation Studies

The primary documented in vitro effect of cyclopyrronium bromide is its ability to inhibit gastrointestinal motility. An ex vivo study utilizing isolated guinea pig ileum demonstrated that the compound was effective in producing this inhibitory effect. ncats.io The guinea pig ileum is a classical preparation rich in muscarinic receptors, primarily M2 and M3 subtypes, making it a standard model for assessing anticholinergic activity. amegroups.cn Contractions in this tissue can be induced by cholinergic agonists like acetylcholine (B1216132) or carbachol. bioline.org.bramegroups.cn The inhibitory action of this compound in this preparation suggests it antagonizes the contractile effects of acetylcholine on the smooth muscle of the ileum.

Table 1: Isolated Organ Studies on Smooth Muscle

| Tissue Preparation | Agonist | Observed Effect of this compound | Implied Mechanism |

|---|

Neurotransmitter Release Modulation in Peripheral Systems

As an anticholinergic agent, this compound's primary mechanism involves the modulation of acetylcholine (ACh) signaling. ncats.iowikipedia.org In the peripheral nervous system, particularly in the context of smooth muscle, ACh is a key neurotransmitter released by parasympathetic nerves that binds to muscarinic receptors on effector cells to elicit a response, such as muscle contraction. medscape.com

This compound, by acting as a muscarinic antagonist, is expected to block these postsynaptic receptors, thereby preventing the physiological response to released ACh. This action does not directly inhibit the release of ACh from the nerve terminal but rather blocks its effect on the target tissue. Some muscarinic antagonists can also act on presynaptic M2 autoreceptors, which normally provide a negative feedback mechanism to inhibit further ACh release. Blockade of these presynaptic receptors could potentially enhance ACh release, though this specific action has not been documented for this compound.

Cell-Based Assays for Receptor Occupancy and Functional Responses

Cell-based assays are critical for quantifying the interaction of a drug with its target receptor at the cellular level. nih.govmlm-labs.com These assays can determine the affinity of a compound for a receptor and its functional consequence (agonist or antagonist activity).

For this compound, which is identified as a muscarinic antagonist, such assays would be employed to determine its binding affinity (Ki) and functional antagonism (pA2 or IC50) at the five subtypes of muscarinic receptors (M1-M5). googleapis.comguidetopharmacology.org While specific receptor occupancy data for this compound is not available in the public domain, studies on the closely related compound, glycopyrronium (B1196793) bromide, provide a framework for the expected profile. For example, glycopyrronium bromide has been shown to have high affinity for muscarinic receptors in the nanomolar range and exhibits some selectivity for M1/M3 receptors over M2 receptors. nih.govnih.gov It is plausible that this compound would exhibit a similar, though not identical, profile of high-affinity binding to muscarinic receptors, consistent with its anticholinergic effects.

Table 2: Expected Data from Cell-Based Assays for a Muscarinic Antagonist

| Assay Type | Parameter Measured | Expected Finding for this compound |

|---|---|---|

| Radioligand Binding Assay | Ki (inhibition constant) | High affinity for muscarinic receptor subtypes |

Enzyme Kinetic Studies and Protein Interaction Assays

Currently, there is no specific information available in the scientific literature regarding enzyme kinetic studies or direct protein interaction assays for this compound. As a muscarinic receptor antagonist, its primary mechanism of action is receptor-mediated, and it is not expected to directly inhibit enzymes as its main therapeutic effect.

However, broader studies on drug metabolism would involve investigations into its interactions with metabolic enzymes, such as the cytochrome P450 (CYP) family, to understand its pharmacokinetic profile. Additionally, plasma protein binding assays would be relevant to determine the extent to which this compound binds to plasma proteins like albumin, which can influence its distribution and availability. bioagilytix.combioivt.com These studies are standard in drug development but specific data for this compound are not publicly accessible.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Glycopyrronium bromide |

| Acetylcholine |

| Carbachol |

| Atropine (B194438) |

| Ipratropium (B1672105) bromide |

| Tiotropium bromide |

| Pirenzepine |

| Darifenacin |

| 4-DAMP |

| AFDX384 |

| Thiochrome |

| AC-42 |

Preclinical Investigations of Cyclopyrronium Bromide in Integrated Biological Systems

Selection and Justification of Relevant Animal Models for Pharmacological Characterization

Specific animal models used for the pharmacological characterization of Cyclopyrronium (B10858503) Bromide are not detailed in the available research. Generally, for anticholinergic agents, particularly those with potential effects on the respiratory or cardiovascular systems, a range of animal models are employed. These can include rodents (rats and mice) for initial screening and mechanistic studies, as well as larger animals like dogs or non-human primates for more comprehensive physiological and toxicological evaluations. nih.govnih.gov

The choice of an animal model depends on the therapeutic target. For instance, in the study of bronchodilator activity of muscarinic antagonists, anesthetized dogs are often used to assess acetylcholine-induced bronchoconstriction. nih.gov For cardiovascular effects, isolated rat atria can be used to study changes in heart rate and contractile force. nih.gov Studies on diabetic peripheral neuropathy have utilized rodent models to assess the effects of muscarinic receptor antagonists. nih.gov Without specific studies on Cyclopyrronium Bromide, the selection and justification of animal models for its characterization can only be inferred from the general practices in the field of anticholinergic drug development.

In Vivo Pharmacodynamic Endpoints and Surrogate Biomarker Development

There is no publicly available information detailing the in vivo pharmacodynamic endpoints or the development of surrogate biomarkers specifically for this compound.

For muscarinic antagonists, relevant pharmacodynamic endpoints in animal models typically include:

Respiratory System: Measurement of airway resistance, dynamic lung compliance, and tidal volume to assess bronchodilator effects. nih.gov

Cardiovascular System: Monitoring of heart rate, blood pressure, and cardiac output to evaluate cardiovascular effects. nih.gov

Gastrointestinal System: Assessment of intestinal motility and secretions. mdpi.com

Central Nervous System: Evaluation of cognitive function and motor activity, although for quaternary ammonium (B1175870) compounds like this compound, which are expected to have limited blood-brain barrier penetration, central effects may be less pronounced. nih.gov

Surrogate biomarkers are endpoints that are intended to substitute for a clinical endpoint. nih.gov For a compound like this compound, potential surrogate biomarkers in preclinical models could include changes in the levels of specific neurotransmitters or second messengers in target tissues, or electrophysiological measurements that correlate with the desired therapeutic effect. However, no such specific biomarkers have been reported for this compound.

Due to the lack of specific data, a data table for in vivo pharmacodynamic endpoints for this compound cannot be generated.

Mechanistic Studies Employing Animal Models for System-Level Understanding

Detailed mechanistic studies of this compound in animal models are not described in the available literature. The primary mechanism of action for this compound is understood to be the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. mdpi.comnih.gov

Mechanistic studies for a muscarinic antagonist would typically involve:

Receptor Subtype Selectivity: In vivo studies to determine the compound's affinity and functional antagonism at different muscarinic receptor subtypes (M1-M5), as this profile dictates the systemic effects. For example, M3 receptor antagonism is crucial for bronchodilation and reduction of glandular secretions. nih.govmdpi.com

Duration of Action: Animal studies to determine the onset and duration of the pharmacological effect, which is critical for dosing regimen design. nih.gov

System-Level Interactions: Investigating how the blockade of muscarinic receptors in one organ system affects the function of others. For instance, assessing the interplay between respiratory and cardiovascular effects.

While the general principles of muscarinic antagonism are well-established, specific in vivo studies elucidating the system-level understanding of this compound's effects are not available in the public domain.

Consequently, a data table detailing the findings from mechanistic studies in animal models for this compound cannot be created.

Advanced Research Methodologies and Future Perspectives for Cyclopyrronium Bromide Studies

Application of High-Throughput Screening Approaches for Lead Optimization

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries to identify promising lead compounds. thermofisher.comyoutube.com For a compound such as Cyclopyrronium (B10858503) Bromide, a quaternary ammonium (B1175870) antimuscarinic agent, HTS methodologies are pivotal for the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. advancedsciencenews.comcriver.com The lead optimization phase, in particular, benefits from HTS to refine the structure-activity relationships (SAR) of initial hits. danaher.com

A typical HTS cascade for optimizing leads related to Cyclopyrronium Bromide would involve the screening of focused libraries of analogous compounds against specific muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes. nih.gov Given that this compound is an antagonist of muscarinic receptors, which are G protein-coupled receptors (GPCRs), various assay formats can be employed. nih.gov Radioligand binding assays, while traditional, remain a robust method for determining the affinity of compounds for the target receptor. In this format, a radiolabeled ligand with known affinity for the muscarinic receptor is displaced by the test compounds, and the degree of displacement is quantified to determine the binding affinity of the test compound.

More contemporary HTS approaches often utilize fluorescence-based assays, such as those measuring changes in intracellular calcium levels or cyclic AMP (cAMP) concentrations upon receptor activation or inhibition. youtube.com For instance, in a cell line expressing a specific mAChR subtype (e.g., M3), the inhibition of agonist-induced calcium mobilization by a library of this compound analogs can be measured in a high-throughput manner using a fluorescent calcium indicator. nih.govnih.gov

The compound libraries screened are often extensive, encompassing tens of thousands to millions of molecules, and are designed to have significant structural diversity and drug-like properties. ku.edu For lead optimization, these libraries may be more focused, containing analogs of the initial hit compound with systematic modifications to explore the chemical space around the core scaffold. agilent.com

Below is an interactive data table representing hypothetical data from a primary HTS campaign for analogs of a lead antimuscarinic compound.

| Compound ID | Concentration (µM) | % Inhibition of M3 Receptor Activity | Hit |

| Lead-001 | 1 | 95 | Yes |

| Analog-A01 | 1 | 88 | Yes |

| Analog-A02 | 1 | 45 | No |

| Analog-B01 | 1 | 98 | Yes |

| Analog-B02 | 1 | 60 | No |

| Analog-C01 | 1 | 25 | No |

Integration of "Omics" Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Research

To gain a deeper understanding of the mechanism of action of this compound and to identify potential biomarkers of efficacy and off-target effects, the integration of "omics" technologies is invaluable. Proteomics and metabolomics, in particular, offer a global perspective on the cellular changes induced by drug treatment.

Proteomics allows for the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. In the context of this compound, quantitative proteomics could be employed to compare the proteomes of cells or tissues treated with the compound versus untreated controls. This can reveal changes in the expression of proteins downstream of muscarinic receptor signaling pathways, providing insights into the broader physiological effects of the drug. For example, alterations in the expression of proteins involved in cell proliferation, apoptosis, or inflammation could be identified, suggesting potential new therapeutic applications or highlighting potential adverse effect pathways.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. By analyzing the metabolic profiles of biological samples following treatment with this compound, researchers can identify alterations in key metabolic pathways. For instance, as muscarinic receptors are involved in regulating metabolism in various tissues, metabolomic studies could reveal changes in glucose metabolism, lipid metabolism, or amino acid pathways. researchgate.net This information can be crucial for understanding the holistic effects of the compound on cellular function.

The following interactive table presents hypothetical data from a metabolomics study, showing changes in key metabolites in a cell line treated with a muscarinic receptor antagonist.

| Metabolite | Fold Change (Treated vs. Control) | p-value | Pathway |

| Glucose-6-phosphate | -1.8 | 0.02 | Glycolysis |

| Citrate | -2.1 | 0.01 | TCA Cycle |

| Phosphocholine | 2.5 | 0.005 | Choline Metabolism |

| Lactate | 1.5 | 0.04 | Fermentation |

Development of Innovative In Vitro and Ex Vivo Research Models

The development and utilization of sophisticated in vitro and ex vivo models are essential for the preclinical evaluation of compounds like this compound, providing a bridge between biochemical assays and in vivo studies. nih.gov

In Vitro Models: Traditional in vitro models for studying anticholinergic compounds involve the use of immortalized cell lines or primary cells that endogenously express or are engineered to express specific muscarinic receptor subtypes (M1-M5). nih.gov These models are instrumental in dissecting the molecular pharmacology of a drug in a controlled environment. For example, a co-culture of human-derived neurons and astrocytes can serve as a relevant model to investigate the anticholinergic effects on the central nervous system. nih.govresearchgate.net

More advanced in vitro models, such as three-dimensional (3D) organoids, are becoming increasingly prevalent. These models more accurately recapitulate the complex architecture and microenvironment of native tissues. nih.gov For instance, lung organoids could be used to study the effects of this compound on airway smooth muscle contraction and relaxation, offering a more physiologically relevant system than 2D cell cultures.

Ex Vivo Models: Ex vivo studies, which are performed on tissues or organs that have been removed from an organism, offer a high degree of translational value as they maintain the native morphology and cellular microenvironment. nih.gov For a muscarinic antagonist, a classic ex vivo model is the use of isolated airway tissues from animals or humans. creative-biolabs.com In such a setup, the contractile response of the airway smooth muscle to a cholinergic agonist, such as acetylcholine or carbachol, can be measured in the presence and absence of this compound to determine its antagonistic potency. creative-biolabs.com

Another example of an ex vivo model is the use of brain slices to study the effects of muscarinic antagonists on neuronal activity in specific brain regions. acs.org These models allow for the investigation of the compound's effects on synaptic transmission and plasticity in a relatively intact neural circuit.

The table below provides examples of different research models and their applications in the study of muscarinic antagonists.

| Model Type | Specific Example | Application |

| In Vitro | CHO cells expressing M3 receptors | Determine binding affinity and functional antagonism |

| In Vitro | Human neuron-astrocyte co-culture | Assess effects on CNS cholinergic signaling nih.govresearchgate.net |

| In Vitro | 3D Lung Organoids | Study impact on airway smooth muscle physiology |

| Ex Vivo | Isolated Guinea Pig Trachea | Quantify potency in relaxing airway smooth muscle |

| Ex Vivo | Rat Brain Slices (Striatum) | Investigate modulation of dopamine (B1211576) release acs.org |

Emerging Technologies in Ligand-Target Interaction Studies

The study of how ligands like this compound interact with their molecular targets is being revolutionized by a suite of emerging technologies that provide unprecedented detail on binding kinetics, thermodynamics, and structural dynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique that allows for the real-time measurement of biomolecular interactions. acs.orgnih.gov In the context of this compound, SPR can be used to study its binding to purified muscarinic receptors. nih.gov This technology provides valuable information not only on the affinity (how tightly the ligand binds) but also on the kinetics of the interaction, including the association (on-rate) and dissociation (off-rate) rate constants. ox.ac.uk This kinetic information is increasingly recognized as being crucial for understanding the duration of drug action in vivo.

Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the high-resolution three-dimensional structures of biological macromolecules, including GPCRs like the muscarinic receptors. nih.govalbany.edu By visualizing the structure of a muscarinic receptor in complex with a ligand such as this compound, researchers can gain detailed insights into the molecular determinants of binding and selectivity. nih.govfau.de This structural information is invaluable for structure-based drug design, enabling the rational design of new compounds with improved properties.

Other Emerging Technologies: Other innovative technologies are also being applied to ligand-target interaction studies. For example, single-molecule imaging techniques can visualize the binding of individual fluorescently labeled ligands to receptors on the surface of living cells, providing a spatial and temporal understanding of receptor engagement. swordbio.com Furthermore, advanced mass spectrometry techniques are being developed to study the conformational changes in receptors upon ligand binding.

The following table summarizes the application of these emerging technologies in the study of ligand-receptor interactions.

| Technology | Principle | Application for this compound |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface | Real-time kinetic analysis of binding to muscarinic receptors acs.orgnih.gov |

| Cryogenic Electron Microscopy (Cryo-EM) | High-resolution imaging of frozen-hydrated biological samples | Structural elucidation of the this compound-muscarinic receptor complex nih.govalbany.edu |

| Single-Molecule Counting (SMC™) | Digital counting of individual labeled molecules | Ultrasensitive quantification of ligand binding in complex biological samples nih.govresearchgate.net |

| Immuno-PCR | Combines the specificity of antibodies with the signal amplification of PCR | Highly sensitive detection of receptor-ligand complexes nih.gov |

Q & A

Q. What are the standard synthetic protocols for Cyclopyrronium Bromide, and how are impurities minimized during synthesis?

this compound is synthesized via quaternization reactions, typically involving cyclopyrrolidine derivatives and alkyl bromides. To minimize impurities, researchers should optimize reaction conditions (temperature, solvent polarity, stoichiometry) and employ purification techniques like recrystallization or column chromatography. Analytical methods such as NMR and mass spectrometry are critical for verifying structural integrity and purity .

Q. How can researchers characterize the purity and structural identity of this compound in experimental settings?

Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS). Cross-referencing spectral data with literature values (e.g., Derwent Drug File Thesaurus) ensures accuracy .

Q. What experimental methodologies are used to study this compound's mechanism of action as an anticholinergic agent?

In vitro assays, such as radioligand binding studies targeting muscarinic acetylcholine receptors (mAChRs), are standard. Dose-response curves and competitive inhibition experiments using H-N-methylscopolamine can quantify receptor affinity. Functional assays (e.g., isolated tissue preparations) validate antagonistic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different studies?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor subtypes. Systematic replication under standardized protocols and meta-analyses of existing datasets are recommended. Sensitivity analyses should account for purity differences (≥95% by HPLC) and batch-to-batch variability .

Q. What strategies are recommended for designing in vivo studies to evaluate this compound's efficacy and toxicity?

Use animal models (e.g., rodents) with validated mAChR-related phenotypes (e.g., bronchoconstriction). Include dose-ranging cohorts, vehicle controls, and blinded assessments. Toxicity endpoints should monitor respiratory, cardiovascular, and neurological parameters, with histopathological analysis post-mortem .

Q. How can computational modeling enhance the understanding of this compound's structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding interactions with mAChR subtypes. Comparative SAR studies with analogs (e.g., Clidinium Bromide) can identify critical functional groups. Validate predictions with mutagenesis experiments on receptor domains .

Methodological Guidance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow OSHA and EPA guidelines: use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust; employ closed systems for synthesis. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Q. How should researchers integrate this compound data into systematic reviews or meta-analyses?

Adhere to PRISMA guidelines for literature screening and data extraction. Use tools like RevMan for statistical pooling. Highlight heterogeneity sources (e.g., assay types, species differences) and apply GRADE criteria for evidence quality assessment .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) calculates IC values. For in vivo data, mixed-effects models account for inter-subject variability. Report confidence intervals and effect sizes to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.